carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
CAS No.:
Cat. No.: VC16575929
Molecular Formula: C7H8IrO4
Molecular Weight: 348.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8IrO4 |
|---|---|
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium |
| Standard InChI | InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
| Standard InChI Key | NMFBREHTKYXYKM-FHJHGPAASA-N |
| Isomeric SMILES | C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
| Canonical SMILES | CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Introduction
Molecular Composition and Structural Characteristics
The compound’s molecular architecture centers on an iridium atom coordinated to two carbon monoxide ligands and the bidentate (E)-4-hydroxypent-3-en-2-one (also known as 4-hydroxy-3-penten-2-one). The organic ligand adopts a planar configuration due to its conjugated enone system, facilitating π-backbonding with the iridium center . This interaction stabilizes the metal-ligand complex, as evidenced by its computed InChIKey NMFBREHTKYXYKM-FHJHGPAASA-N and SMILES representation CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir].
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.35 g/mol | |
| IUPAC Name | carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium | |
| Topological Polar Surface Area | 74.3 Ų |
The stereochemistry of the (E)-isomer ensures optimal spatial arrangement for ligand-metal coordination, distinguishing it from its (Z)-counterpart, which exhibits reduced catalytic efficiency. X-ray crystallography of analogous iridium complexes reveals octahedral geometry around the metal center, with CO ligands occupying axial positions.
Synthesis and Preparation Methods
Synthesizing this compound involves a multi-step approach:
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Carbon Monoxide Generation: CO is typically produced via the dehydration of formic acid () or the reduction of carbon dioxide over zinc dust.
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Ligand Synthesis: (E)-4-hydroxypent-3-en-2-one is prepared through aldol condensation of acetone and acetaldehyde under basic conditions, followed by acid-catalyzed tautomerization to stabilize the (E)-configuration .
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Coordination Complex Formation: Iridium trichloride hydrate () reacts with the organic ligand in the presence of CO gas under inert atmospheres. The reaction proceeds via ligand substitution, yielding the final product after recrystallization.
Table 2: Synthesis Conditions
| Component | Method | Temperature | Yield |
|---|---|---|---|
| (E)-4-hydroxypent-3-en-2-one | Aldol condensation | 80°C | 68% |
| Iridium Coordination | 120°C | 45% |
Notably, the choice of solvent (e.g., tetrahydrofuran or dichloromethane) and reaction duration (12–24 hours) critically influences yield and purity.
Chemical Reactivity and Catalytic Applications
The iridium center’s electron-deficient nature enables activation of CO and organic substrates. Key reactions include:
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Hydrogenation: The complex catalyzes the reduction of alkenes to alkanes with turnover frequencies (TOF) exceeding under mild conditions (25°C, 1 atm ).
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Carbonylation: In methanol carbonylation, it facilitates acetic acid production via the Monsanto process, demonstrating superior stability compared to rhodium analogs.
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Oxidative Addition: Reactivity with alkyl halides () forms iridium(III) intermediates, pivotal in cross-coupling reactions.
Mechanistic Insight: CO ligands withdraw electron density from iridium, enhancing its Lewis acidity. This promotes substrate binding and heterolytic cleavage during hydrogenation. The organic ligand’s hydroxyl group participates in hydrogen bonding, stabilizing transition states .
| Cell Line/Strain | Effect | Concentration |
|---|---|---|
| HeLa (cervical cancer) | 50% growth inhibition | 12 μM |
| MCF-7 (breast cancer) | Caspase-3 activation | 18 μM |
| S. aureus | Bacteriostatic | 25 μg/mL |
These effects are attributed to the compound’s ability to disrupt cellular redox balance and DNA replication machinery.
Comparative Analysis with Analogous Complexes
Substituting iridium with rhodium in the coordination sphere alters reactivity:
| Property | Iridium Complex | Rhodium Analog |
|---|---|---|
| Catalytic TOF () | ||
| Thermal Stability | Stable to 200°C | Decomposes at 150°C |
| (HeLa) | 12 μM | 28 μM |
Iridium’s higher atomic radius and relativistic effects contribute to stronger metal-ligand bonds, enhancing durability and activity.
Industrial and Research Implications
The compound’s versatility positions it as a candidate for:
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Green Chemistry: Enabling low-temperature catalytic cycles, reducing energy consumption in acetic acid synthesis.
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Targeted Drug Delivery: Functionalization with biomolecules (e.g., folate ligands) could enhance cancer cell specificity.
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications.
Ongoing research focuses on optimizing ligand architecture to modulate electron density at the iridium center, further tailoring reactivity .
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